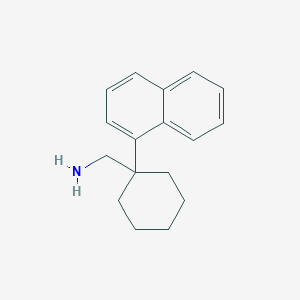
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD is a hydrazide-hydrazone derivative and has been synthesized through various methods.
Mécanisme D'action
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide binds to metabotropic glutamate receptors, specifically mGluR1 and mGluR5, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to modulate synaptic transmission and plasticity, which can have effects on learning and memory. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in lab experiments is its ability to selectively activate metabotropic glutamate receptors. However, one limitation is that (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide can also bind to other receptors, leading to potential off-target effects.
Orientations Futures
1. Further studies on the potential therapeutic applications of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigation of the anti-inflammatory and anti-cancer properties of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in preclinical models.
3. Development of more selective agonists for metabotropic glutamate receptors.
4. Exploration of the potential use of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in combination with other drugs for synergistic effects in the treatment of various diseases.
5. Investigation of the potential role of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in modulating synaptic plasticity in the context of addiction and substance abuse.
In conclusion, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to activate metabotropic glutamate receptors has made it a subject of interest in neuroscience, as well as in the fields of anti-inflammation and anti-cancer research. Further studies on (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide and its potential applications are needed to fully understand its effects and potential as a therapeutic agent.
Méthodes De Synthèse
One method of synthesizing (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is through the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of sodium acetate.
Applications De Recherche Scientifique
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to activate metabotropic glutamate receptors, which can modulate synaptic transmission and plasticity. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide |
|---|---|
Formule moléculaire |
C20H24N4O6 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
N-[4-[3-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N4O6/c1-13(25)23-15-4-6-17(7-5-15)29-11-16(26)12-30-18-8-3-14(9-19(18)28-2)10-22-24-20(21)27/h3-10,16,26H,11-12H2,1-2H3,(H,23,25)(H3,21,24,27)/b22-10+ |
Clé InChI |
WJMZENSQSYPQAT-LSHDLFTRSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)